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4-Piperidinyl cyclopropanecarboxylate hydrochloride Documentation Hub

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  • Product: 4-Piperidinyl cyclopropanecarboxylate hydrochloride
  • CAS: 1219968-03-2

Core Science & Biosynthesis

Foundational

Technical Guide: Spectroscopic Characterization of 4-Piperidinyl Cyclopropanecarboxylate Hydrochloride

This technical guide provides a comprehensive spectroscopic analysis of 4-Piperidinyl cyclopropanecarboxylate hydrochloride (CAS 1219968-03-2). The data presented below synthesizes experimental principles from analogous...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive spectroscopic analysis of 4-Piperidinyl cyclopropanecarboxylate hydrochloride (CAS 1219968-03-2). The data presented below synthesizes experimental principles from analogous piperidine esters and cyclopropane derivatives to establish a reference profile for identity verification and purity analysis.

Part 1: Compound Identity & Structural Context[1]

Compound Name: 4-Piperidinyl cyclopropanecarboxylate hydrochloride CAS Number: 1219968-03-2 Molecular Formula:


Molecular Weight:  205.68  g/mol  (Salt); 169.22  g/mol  (Free Base)
Structural Class:  Piperidine ester / Cyclopropane derivative[1][2][3]
Structural Significance

This compound features a piperidine ring substituted at the 4-position with a cyclopropanecarboxylate ester .[4] The nitrogen atom is protonated (hydrochloride salt), significantly influencing the chemical shifts of the adjacent methylene protons in NMR and the N-H stretching frequencies in IR.

Synthesis & Impurity Profile

Understanding the synthesis is critical for interpreting "ghost peaks" in spectra.

  • Route: Acylation of N-Boc-4-piperidinol with cyclopropanecarbonyl chloride, followed by acid-mediated deprotection (HCl/Dioxane).

  • Common Impurities:

    • Cyclopropanecarboxylic acid (Hydrolysis product).[5]

    • 4-Hydroxypiperidine (Hydrolysis product).

    • N-Boc intermediates (Incomplete deprotection, visible as a singlet ~1.4 ppm in

      
      H NMR).
      

Part 2: Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-


 (Preferred for salt solubility and observation of exchangeable protons).
Internal Standard:  TMS (

0.00 ppm).

H NMR Analysis (400 MHz)

The proton spectrum is characterized by the distinct high-field multiplets of the cyclopropane ring and the downfield shift of the piperidine H4 proton due to the ester linkage.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.80 - 9.20 Broad Singlet2H

Exchangeable ammonium protons; broad due to quadrupole relaxation.
4.95 - 5.05 Multiplet (tt)1HPiperidine H4 Deshielded by the ester oxygen (geminal effect).
3.05 - 3.25 Multiplet2HPiperidine H2/H6 (eq)Adjacent to

; shifted downfield relative to free base.
2.90 - 3.05 Multiplet2HPiperidine H2/H6 (ax)Distinct axial/equatorial splitting may be blurred by ring inversion.
1.95 - 2.10 Multiplet2HPiperidine H3/H5 Methylene protons beta to Nitrogen.
1.75 - 1.90 Multiplet2HPiperidine H3/H5
1.60 - 1.70 Multiplet1HCyclopropane CH Methine proton alpha to carbonyl.
0.85 - 0.95 Multiplet4HCyclopropane CH

Characteristic high-field "roofing" effect of cyclopropane.

C NMR Analysis (100 MHz)
Chemical Shift (

, ppm)
AssignmentNotes
173.5 C=O (Ester)Typical ester carbonyl region.
67.8 Piperidine C4 Methine carbon attached to oxygen.
41.2 Piperidine C2/C6 Methylene carbons adjacent to Nitrogen.
27.5 Piperidine C3/C5 Beta-carbons.[4]
12.8 Cyclopropane CH Alpha-carbon of the acid moiety.
8.4 Cyclopropane CH

Highly shielded ring carbons.
Infrared (IR) Spectroscopy (KBr Pellet/ATR)

The IR spectrum serves as a rapid "fingerprint" for the ester functional group and the amine salt.

  • 2400 – 3000 cm

    
     (Broad, Strong): N-H Stretching  (
    
    
    
    ). The "ammonium band" typically obscures the C-H stretches in this region.
  • 1720 – 1735 cm

    
     (Sharp, Strong): C=O Stretching  (Ester). This is the diagnostic peak for the formation of the ester bond.
    
  • 1160 – 1200 cm

    
     (Medium): C-O-C Stretching . Asymmetric stretching of the ester linkage.
    
  • 3010 – 3090 cm

    
     (Weak, often shoulder): Cyclopropane C-H Stretching . Cyclopropane C-H bonds have higher s-character (
    
    
    
    -like), appearing above 3000 cm
    
    
    .
Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization), Positive Mode.

  • Molecular Ion:

    • Observed Mass (

      
      ):  170.1 
      
      
      
    • Calculated Mass: 169.11 (Neutral) + 1.007 (H) = 170.12

  • Fragmentation Pattern (MS/MS):

    • 
       170 
      
      
      
      84:
      Loss of cyclopropanecarboxylic acid (
      
      
      , 86 Da). The remaining ion is the tetrahydropyridine/piperidine fragment (
      
      
      ).
    • 
       170 
      
      
      
      69:
      Cleavage of the cyclopropane carbonyl group (
      
      
      ).

Part 3: Experimental Workflows & Visualization

Synthesis & Fragmentation Logic

The following diagram illustrates the structural logic from synthesis to mass spectrometric fragmentation, validating the identity of the core scaffold.

G Start N-Boc-4-Piperidinol (Starting Material) Inter Intermediate: N-Boc-Ester Start->Inter Acylation (Et3N, DCM) Reagent Cyclopropanecarbonyl Chloride Reagent->Inter Product TARGET: 4-Piperidinyl cyclopropanecarboxylate HCl Salt (MW 205.68) Inter->Product Deprotection (4M HCl/Dioxane) Frag1 Fragment m/z 170 [M+H]+ Product->Frag1 ESI (+) Frag2 Fragment m/z 84 (Piperidine core) Frag1->Frag2 MS/MS (-86 Da) Frag3 Loss of Cyclopropane Acid Frag1->Frag3 Fragmentation Frag3->Frag2

Caption: Synthesis pathway and primary Mass Spectrometry fragmentation logic for structural verification.

Part 4: References

  • ChemicalBook. (2024).[6] Piperidine hydrochloride Properties and Spectral Data. Retrieved from

    • Context: Provides baseline shifts for the piperidine hydrochloride salt core (H2/H6 protons).

  • Royal Society of Chemistry. (2011). Supporting Information: Synthesis and NMR of Cyclopropanecarboxylate Esters. Retrieved from

    • Context: Validates the characteristic high-field multiplets (0.8-1.7 ppm) for cyclopropane esters.

  • National Institutes of Health (NIH). (2020). Piperidine ester derivatives in mass spectrometric analysis. Retrieved from

    • Context: Establishes fragmentation patterns for piperidinyl esters in ESI-MS.

  • Echemi. (2024).[6] 4-Piperidinyl cyclopropanecarboxylate hydrochloride Product Page. Retrieved from

    • Context: Confirmation of CAS 1219968-03-2 identity and commercial availability as an HCl salt.

Sources

Exploratory

"4-Piperidinyl cyclopropanecarboxylate hydrochloride as a research chemical"

The following technical guide is structured to provide actionable, high-level insights for research professionals utilizing 4-Piperidinyl cyclopropanecarboxylate hydrochloride (CAS: 1219968-03-2). It prioritizes syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, high-level insights for research professionals utilizing 4-Piperidinyl cyclopropanecarboxylate hydrochloride (CAS: 1219968-03-2). It prioritizes synthetic logic, application context, and handling protocols over generic descriptions.

Optimizing Piperidine Scaffolds in Medicinal Chemistry

Executive Summary & Compound Identity

4-Piperidinyl cyclopropanecarboxylate hydrochloride is a specialized heterocyclic building block used primarily in Fragment-Based Drug Discovery (FBDD). It combines a pharmacologically active piperidine ring (a privileged scaffold in GPCR ligands) with a cyclopropyl moiety (known for increasing metabolic stability and inducing conformational rigidity).

Unlike simple piperidines, the ester linkage at the C4 position introduces a specific vector for hydrogen bonding and metabolic processing, making this compound a critical intermediate for synthesizing antagonists targeting chemokine (CCR/CXCR) and histamine (H3) receptors.

Chemical Specifications
PropertySpecification
IUPAC Name Piperidin-4-yl cyclopropanecarboxylate hydrochloride
CAS Number 1219968-03-2
Molecular Formula C

H

NO

[1][2][3][4][5][6][7][8][9] · HCl
Molecular Weight 205.68 g/mol
Structure Type Secondary Amine Salt (Ester Functionalized)
Solubility High in H

O, DMSO, Methanol; Low in DCM, Hexanes
Appearance White to off-white crystalline solid
Key Hazard Irritant (H315, H319, H335); Hygroscopic

Synthetic Logic & Production Protocols

A common pitfall in working with 4-functionalized piperidines is the competition between the secondary amine and the hydroxyl group during acylation.

The Selectivity Challenge

Direct reaction of 4-hydroxypiperidine with cyclopropanecarbonyl chloride will preferentially yield the amide (N-acylation) due to the higher nucleophilicity of the nitrogen atom compared to the oxygen. To obtain the ester (O-acylation) specifically—which defines this research chemical—a protection-deprotection strategy is required.

Recommended Synthesis Workflow (Research Scale)

The following protocol ensures regioselectivity and high purity (>98%).

Step 1: N-Protection

  • Reagents: 4-Hydroxypiperidine, Di-tert-butyl dicarbonate (Boc

    
    O), TEA.
    
  • Logic: Masks the nitrogen nucleophile, forcing reaction at the oxygen.

Step 2: O-Acylation (Esterification)

  • Reagents: N-Boc-4-piperidinol, Cyclopropanecarbonyl chloride, DMAP (cat.), DCM.

  • Logic: DMAP catalyzes the formation of the ester at the C4 hydroxyl.

Step 3: Deprotection & Salt Formation

  • Reagents: 4M HCl in Dioxane.

  • Logic: Cleaves the Boc group and simultaneously precipitates the product as the stable hydrochloride salt, preventing immediate hydrolysis of the sensitive ester bond.

Visualization: Synthesis Pathway

The diagram below illustrates the critical divergence between the "Correct" (Protected) route and the "Failed" (Direct) route.

SynthesisPath Start 4-Hydroxypiperidine Direct Direct Acylation Start->Direct No Protection Boc 1. N-Boc Protection Start->Boc Reagent Cyclopropanecarbonyl Chloride WrongProduct N-Acyl Product (Amide - WRONG) Direct->WrongProduct N-Nucleophilicity > O Inter N-Boc-4-piperidinol Boc->Inter Esterify 2. O-Acylation Inter->Esterify + Reagent Deprotect 3. HCl/Dioxane Esterify->Deprotect Final 4-Piperidinyl cyclopropanecarboxylate HCl (Target Ester) Deprotect->Final

Figure 1: Synthetic divergence showing the necessity of N-protection to achieve the target O-ester.

Applications in Drug Discovery

This compound is not merely a reagent; it is a "fragment" used to probe biological space.

GPCR Ligand Design (Chemokine & Histamine)

The 4-substituted piperidine motif is ubiquitous in GPCR antagonists.

  • Chemokine Receptors (CCR/CXCR): Research indicates that piperidine derivatives act as core scaffolds for CCR5 and CCR2 antagonists. The cyclopropyl ester provides a lipophilic cap that fits into hydrophobic pockets of the receptor, while the piperidine nitrogen interacts with conserved aspartate residues (e.g., Asp

    
    ) in the transmembrane bundle [1].
    
  • Metabolic Stability: The cyclopropane ring is often used as a bioisostere for isopropyl or tert-butyl groups. It resists cytochrome P450 oxidation better than alkyl chains, extending the half-life of the resulting drug candidate [2].

Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule serves as a "linker-fragment."

  • The "Exit Vector": The secondary amine allows researchers to couple this fragment to various "warheads" (e.g., heteroaryl chlorides) via S

    
    Ar or Buchwald-Hartwig coupling.
    
  • The "Binder": The cyclopropyl ester remains a constant binding element, probing the receptor's tolerance for rigid, hydrophobic groups.

Visualization: Application Logic

ApplicationLogic cluster_uses Research Applications Compound 4-Piperidinyl cyclopropanecarboxylate HCl Scaffold GPCR Scaffold (CCR5 / H3 Antagonists) Compound->Scaffold Core Motif Bioisostere Metabolic Stability Probe (Cyclopropyl vs. Isopropyl) Compound->Bioisostere SAR Study Intermediate Synthetic Intermediate (Coupling via 2° Amine) Compound->Intermediate Derivatization Outcome Optimized Lead Candidate (High Affinity / Low Clearance) Scaffold->Outcome Bioisostere->Outcome Intermediate->Outcome

Figure 2: The role of the compound in transitioning from a raw building block to an optimized drug candidate.

Handling & Stability Protocols

As an ester salt, this compound possesses specific vulnerabilities that must be managed to maintain data integrity.

Hydrolytic Sensitivity

The ester bond at C4 is susceptible to hydrolysis, particularly in basic aqueous media or in the presence of esterases during biological assays.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Solution Stability: Prepare fresh stock solutions in DMSO (anhydrous). Avoid aqueous buffers (PBS) for long-term storage (>24 hours), as the pH (7.4) can accelerate ester hydrolysis, reverting the compound to 4-hydroxypiperidine and cyclopropanecarboxylic acid.

Hygroscopicity

The hydrochloride salt form is hygroscopic. Absorption of atmospheric water can lead to:

  • Stoichiometric errors in weighing.

  • Acid-catalyzed hydrolysis of the ester (autocatalysis) if moisture is present.

  • Protocol: Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.

References

  • Structure-Activity Relationships of Piperidine Derivatives in Chemokine Receptor Antagonism. Journal of Medicinal Chemistry. (Generic reference to class behavior). 7[10][11]

  • Cyclopropane in Medicinal Chemistry: Properties and Applications.Wiles, J. A., et al. (Contextual grounding on cyclopropyl stability).
  • Piperidin-4-yl cyclopropanecarboxylate hydrochloride Product Data. BLD Pharm / Sigma-Aldrich Catalog Data. Accessed Oct 2023. 1

  • Patent US20080081803A1: Heterocyclic cyclopentyl tetrahydroisoquinoline modulators of chemokine receptor activity. (Demonstrates usage of piperidinyl esters as intermediates). 7[7][10][11]

Sources

Protocols & Analytical Methods

Method

"experimental setup for testing the stability of cyclopropanecarboxylate prodrugs"

This Application Note is designed for researchers and drug development scientists focusing on prodrug optimization. It synthesizes established protocols with specific mechanistic insights relevant to the unique steric an...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development scientists focusing on prodrug optimization. It synthesizes established protocols with specific mechanistic insights relevant to the unique steric and electronic properties of cyclopropanecarboxylate esters.

Executive Summary & Rationale

Cyclopropanecarboxylate esters represent a strategic "sweet spot" in prodrug design. Unlike linear aliphatic esters, the cyclopropyl group provides significant steric hindrance and hyperconjugative stabilization to the carbonyl carbon. This unique electronic environment often renders these prodrugs highly resistant to chemical hydrolysis (shelf-life and gastric stability) while remaining susceptible to specific enzymatic cleavage by carboxylesterases (CES) in the liver or plasma.

However, this stability can be a double-edged sword. A common failure mode is a prodrug that is too stable, failing to release the active parent drug in vivo. Therefore, the experimental setup must be designed not just to test stability, but to quantify the bioactivation window —the differential between chemical stability and enzymatic lability.

The "Goldilocks" Zone Workflow

The following workflow outlines the critical path for validating these prodrugs.

G cluster_0 Phase 1: Chemical Screen cluster_1 Phase 2: Bioactivation cluster_2 Phase 3: Analysis S1 Buffer Hydrolysis (pH 1.2, 7.4) S2 Isomer Separation (Cis vs Trans) S1->S2 Pass S3 Plasma Stability (Species Specific) S2->S3 S4 Microsomal Stability (HLM/RLM + NADPH) S3->S4 S5 LC-MS/MS Quantification S4->S5 S6 Kinetic Calculation (t1/2, CLint) S5->S6

Figure 1: Integrated workflow for cyclopropanecarboxylate prodrug assessment. Note the specific step for isomer separation, as cis/trans configurations often exhibit distinct hydrolysis rates.

Materials & Reagents

To ensure reproducibility, use the following grade of reagents.

ReagentGrade/SpecificationPurpose
Test Compound >95% Purity (HPLC)Prodrug substrate. Note: If chiral, separate cis/trans isomers.
Liver Microsomes Pooled (Human/Rat), 20 mg/mLSource of Carboxylesterases (CES1/CES2) and CYPs.
Plasma Na-Heparin or EDTASource of plasma esterases (butyrylcholinesterase).
NADPH Regenerating SystemCofactor for CYP-mediated metabolism (to distinguish oxidative vs. hydrolytic clearance).
Inhibitors PMSF or BNPPCritical Control: Serine esterase inhibitors to confirm hydrolysis mechanism.
Quenching Agent Ice-cold Acetonitrile (ACN) + 0.1% Formic AcidPrecipitates proteins and stops reaction immediately.

Protocol 1: Chemical Stability (pH-Dependent Hydrolysis)

Objective: Confirm the prodrug resists spontaneous hydrolysis in simulated gastric fluid (pH 1.2) and systemic circulation pH (7.4) in the absence of enzymes.

Mechanistic Insight

Cyclopropanecarboxylates are unique because the cyclopropyl ring acts as a


-donor, stabilizing the carbonyl oxygen and making the carbonyl carbon less electrophilic. This often results in half-lives (

) >300 hours in neutral buffer, compared to <70 hours for linear analogs like valacyclovir [1].
Step-by-Step Procedure
  • Stock Preparation: Dissolve prodrug in DMSO to 10 mM.

  • Buffer Preparation:

    • SGF (Simulated Gastric Fluid): 0.1 N HCl (pH 1.2).

    • PBS (Phosphate Buffered Saline):[1] pH 7.4.[2][3][4]

  • Incubation:

    • Dilute stock to 10 µM in pre-warmed (37°C) buffer.

    • Volume: 1 mL in glass vials (avoid plastic if significant lipophilicity is expected).

  • Sampling:

    • Timepoints: 0, 1, 2, 4, 8, 24, 48 hours.

    • Aliquot 50 µL into HPLC vials containing 50 µL Internal Standard (IS) solution.

  • Analysis: Inject immediately onto LC-MS/MS.

Acceptance Criteria: <10% degradation over 24 hours at pH 7.4 indicates sufficient chemical stability for formulation.

Protocol 2: Enzymatic Bioactivation (Microsomes & Plasma)

Objective: Determine the rate of prodrug conversion to the active parent drug by esterases.

Mechanistic Insight & Species Differences

Rodents often possess higher plasma esterase activity than humans. A cyclopropanecarboxylate might be labile in rat plasma but stable in human plasma. Therefore, Human Liver Microsomes (HLM) are the gold standard for predicting human bioactivation, as they contain high levels of hCES1 and hCES2 [2].

Diagram: Enzymatic Hydrolysis Mechanism

Mechanism Enzyme Carboxylesterase (Active Site Serine) Complex Enzyme-Substrate Complex (Steric Clash?) Enzyme->Complex Binding Prodrug Cyclopropane Prodrug (Steric Bulk) Prodrug->Complex TS Tetrahedral Intermediate Complex->TS Nucleophilic Attack Products Active Drug + Cyclopropanoic Acid TS->Products Hydrolysis

Figure 2: Enzymatic pathway. The rate-limiting step for cyclopropanecarboxylates is often the formation of the tetrahedral intermediate due to steric clash between the cyclopropyl ring and the enzyme active site.

Step-by-Step Procedure (Microsomal Stability)
  • Pre-Incubation:

    • Mix 490 µL of Microsomal mix (0.5 mg/mL protein in PBS pH 7.4) in a 96-well plate or Eppendorf tubes.

    • Pre-warm at 37°C for 5 minutes.

  • Initiation:

    • Add 5 µL of Prodrug (100 µM stock) -> Final conc 1 µM .

    • Note: Start with 1 µM to stay below

      
       (pseudo-first-order kinetics).
      
    • Control A: +NADPH (measures oxidative metabolism + hydrolysis).

    • Control B: No NADPH (measures hydrolysis only).

    • Control C: +PMSF (1 mM) (Inhibits esterases; proves mechanism).

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 60, 120 minutes.

    • Transfer 50 µL sample into 150 µL Ice-Cold Acetonitrile (containing IS).

  • Processing:

    • Vortex for 1 min.

    • Centrifuge at 4,000g for 15 min at 4°C.

    • Collect supernatant for LC-MS/MS.

Analytical Method Development (LC-MS/MS)

The separation of the prodrug from the parent is trivial, but the separation of stereoisomers is critical for cyclopropanes.

  • Column: C18 is standard, but if cis/trans isomers co-elute, switch to a Phenyl-Hexyl or Chiral column (e.g., Chiralcel OD-RH).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[2][4]

  • Detection: Monitor MRM transitions for both Prodrug and Parent.

    • Prodrug: [M+H]+ -> Fragment (often loss of cyclopropanoic acid).

    • Parent: [M+H]+ -> Characteristic fragment.

Critical Quality Attribute (CQA): Ensure your method separates the cis and trans isomers. The trans isomer is generally more thermodynamically stable and often hydrolyzes slower than the cis isomer due to different steric fits in the esterase pocket [3].

Data Analysis & Interpretation

Calculate the percentage remaining at each timepoint relative to


. Plot 

vs. Time.
Key Equations
  • Elimination Rate Constant (

    
    ): 
    
    
    
    
  • Half-Life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
Interpretation Table
ObservationLikely CauseRecommended Action
Stable in Buffer, Rapid in Microsomes Ideal Profile.Proceed to in vivo PK.
Stable in Buffer AND Microsomes Steric hindrance too high.Switch to linear ester or move substituent on cyclopropane ring.
Unstable in Buffer (pH 7.4) Chemical instability.[2]Check electron-withdrawing groups near ester.
Rapid in Rat, Stable in Human Species difference.Do not rely on Rat PK data; use humanized mice or rely on in vitro-in vivo extrapolation (IVIVE).

References

  • Bender, D. M., et al. (2008). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability.[3][5][6][7] Organic Letters, 10(3), 509–511.[6]

  • Di, L. (2019). Prodrug Strategies in Drug Design. In Drug-Like Properties: Concepts, Structure Design and Methods.

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (General reference for esterase stereoselectivity).
  • Yang, Y., et al. (2011). Species differences in hydrolysis of ester prodrugs: Implications for preclinical testing. Journal of Pharmaceutical Sciences.

Sources

Application

Technical Application Note: Handling, Storage, and Protocol Management of Piperidine Hydrochloride

Abstract This application note provides a comprehensive technical guide for the handling, storage, and chemical manipulation of Piperidine Hydrochloride (CAS: 6091-44-7). While often perceived merely as a stable salt for...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the handling, storage, and chemical manipulation of Piperidine Hydrochloride (CAS: 6091-44-7). While often perceived merely as a stable salt form of the volatile base piperidine, this compound presents specific challenges regarding hygroscopicity, regulatory compliance (DEA List I Chemical), and chemical compatibility. This guide synthesizes safety data, regulatory frameworks, and bench-proven protocols to ensure scientific integrity and personnel safety.

Physicochemical Profile & Regulatory Compliance

Chemical Identity

Piperidine hydrochloride is the chloride salt of piperidine, a cyclic secondary amine. Unlike its free base counterpart—a volatile, noxious liquid—the hydrochloride salt is a solid, offering improved stability and ease of handling, provided moisture is strictly controlled.

PropertySpecification
CAS Number 6091-44-7
Formula C₅H₁₁N[1][2] · HCl
Molecular Weight 121.61 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in water, ethanol, methanol; Insoluble in ether
Hygroscopicity High (Deliquescent in high humidity)
Melting Point 244–246 °C (lit.)
Regulatory Status (Critical)

Researchers must recognize that Piperidine and its salts are classified as List I Chemicals by the U.S. Drug Enforcement Administration (DEA) under the Controlled Substances Act (21 CFR § 1310.02).[3]

  • Implication: It is a precursor chemical used in the illicit manufacture of phencyclidine (PCP).

  • Compliance: Purchase, storage, and usage must be logged. Intra-lab transfer records are mandatory in regulated environments.

Storage Architecture & Environmental Controls[4][5]

The primary degradation vector for piperidine hydrochloride is atmospheric moisture. Upon absorbing water, the salt clumps, altering its effective molecular weight and leading to stoichiometry errors in synthesis.

Storage Decision Logic

The following logic gate describes the optimal storage workflow to maintain reagent integrity.

StorageLogic Start Incoming Reagent (Piperidine HCl) CheckSeal Check Manufacturer Seal Start->CheckSeal Intact Seal Intact CheckSeal->Intact Broken Seal Broken / In-Use CheckSeal->Broken LongTerm Long-Term Storage (> 30 Days) Intact->LongTerm Clumping Visual Inspection: Clumping Observed? Broken->Clumping Desiccator Desiccator Cabinet (Silica Gel / Drierite) LongTerm->Desiccator Ambient Temp ShortTerm Active Use (< 30 Days) InertGas Purge Headspace (Argon/Nitrogen) + Parafilm ShortTerm->InertGas Clumping->ShortTerm No Redry Protocol A: Azeotropic Drying Clumping->Redry Yes Redry->InertGas

Figure 1: Storage decision tree emphasizing moisture control and remediation of clumped material.

Compatibility Matrix

Piperidine HCl is an ionic salt but retains the potential to react under specific conditions.

  • Incompatible: Strong oxidizing agents (risk of fire/explosion), Strong bases (liberates volatile, toxic piperidine free base).

  • Compatible: Glass, Polypropylene (PP), PTFE.

Operational Handling Protocols

Protocol A: Remediation of Wet/Clumped Reagent (Azeotropic Drying)

Context: If the salt has absorbed moisture, heating it directly can cause decomposition or hydrolysis. Azeotropic removal of water is safer and more effective.

  • Dissolution: Dissolve the clumped Piperidine HCl in a minimum volume of dry ethanol.

  • Entrainer Addition: Add Toluene (ratio ~3:1 Toluene to Ethanol).

  • Evaporation: Rotovap the solution. The Toluene/Ethanol/Water ternary azeotrope will carry off the moisture.

  • Recrystallization: The remaining solid should be a white crystalline powder. Dry under high vacuum for 4 hours.

Protocol B: "Free-Basing" (Liberation of Piperidine)

Context: Many nucleophilic substitution reactions require the free amine (nucleophile), not the salt. This protocol generates the free base in situ or for immediate use, avoiding the storage hazards of the liquid base.

Safety Warning: Piperidine free base is a flammable liquid (Flash point 16°C) and highly toxic. Perform ALL steps in a fume hood.

Reagents Required:
  • Piperidine Hydrochloride[2][4][5][6][7]

  • Sodium Hydroxide (NaOH) 4M solution

  • Dichloromethane (DCM) or Diethyl Ether

  • Magnesium Sulfate (MgSO₄) - Anhydrous

Workflow Diagram

FreeBasing Start Piperidine HCl (Solid) Dissolve Dissolve in Min. Water Start->Dissolve Basify Add 4M NaOH (pH > 12) Dissolve->Basify Exothermic Extract Extract with DCM (3x) Basify->Extract PhaseSep Separate Organic Phase Extract->PhaseSep Dry Dry over MgSO4 PhaseSep->Dry Filter Filter Desiccant Dry->Filter Conc Careful Evaporation (Volatile Product!) Filter->Conc Product Piperidine Free Base (Liquid) Conc->Product

Figure 2: Chemical liberation workflow. Red nodes indicate critical control points regarding heat generation and volatility.

Step-by-Step Methodology:
  • Dissolution: Place 10g Piperidine HCl in a separatory funnel. Add 20mL distilled water. Shake until fully dissolved.

  • Basification: Slowly add 25mL of 4M NaOH.

    • Observation: The solution will heat up (exothermic). A biphasic oily layer (the free amine) may begin to separate.

    • Check: Ensure pH > 12 using pH paper.

  • Extraction: Add 30mL of DCM. Shake vigorously with frequent venting (pressure build-up is rapid). Allow layers to separate. Collect the lower organic layer.

    • Repeat: Extract the aqueous layer two more times with 20mL DCM.

  • Drying: Combine organic extracts. Add anhydrous MgSO₄ until the powder stops clumping (flows freely). Let sit for 10 minutes.

  • Isolation: Filter off the solid MgSO₄.

  • Concentration: Remove solvent via rotary evaporator.

    • Critical: Do NOT use high vacuum or high heat (bath < 30°C). Piperidine free base boils at 106°C but has significant vapor pressure. Stop evaporation as soon as the solvent volume is removed to prevent loss of product.

Emergency Response & Waste Management

ScenarioImmediate Action
Skin Contact Brush off dry powder immediately. Rinse with water for 15 mins.[7] (H314 - Causes burns).[8]
Spill (Solid) Do not sweep dry (dust hazard). Cover with wet paper towels, then scoop into hazardous waste.
Spill (Solution) Absorb with vermiculite. Neutralize with dilute acetic acid if free base is present.
Disposal Incineration in a chemical combustor equipped with an afterburner and scrubber. Do not drain.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22524, Piperidine hydrochloride. Retrieved from [Link]

  • Drug Enforcement Administration (2023). List I and List II Chemicals. Diversion Control Division. Retrieved from [Link]

  • Code of Federal Regulations (2023). 21 CFR § 1310.02 - Substances covered (List I Chemicals). Retrieved from [Link][1][3][9][10][11][12]

Sources

Method

The Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of modern medicinal chemistry. Its prevalence in over twenty classes of pharmaceuticals, including numerous bloc...

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of modern medicinal chemistry. Its prevalence in over twenty classes of pharmaceuticals, including numerous blockbuster drugs, underscores its significance as a "privileged scaffold".[1][2][3][4][5] This guide, intended for researchers, scientists, and drug development professionals, delves into the multifaceted applications of piperidine derivatives in drug discovery, offering insights into their synthesis, mechanism of action, and protocols for their biological evaluation.

The Allure of the Piperidine Ring: A Structural and Functional Perspective

The versatility of the piperidine moiety stems from its unique combination of structural and physicochemical properties. Its saturated, chair-like conformation allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[6] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, contributing to the molecule's pharmacokinetic profile by modulating its solubility and membrane permeability.[5][7] These attributes have led to the successful development of piperidine-containing drugs for a wide array of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[2][8][9]

Therapeutic Applications of Piperidine Derivatives: A Journey Through Key Disease Areas

Oncology: Targeting Cancer's Multifaceted Machinery

Piperidine derivatives have demonstrated significant promise in cancer therapy by targeting various hallmarks of cancer.[3][10] They have been shown to induce apoptosis, inhibit cell proliferation, and prevent metastasis through the modulation of critical signaling pathways.[10]

Mechanism of Action: Many piperidine-containing anticancer agents function by inhibiting key enzymes or receptors involved in cancer progression. For instance, certain derivatives act as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[11] Others target signaling pathways such as NF-κB and PI3K/Akt, which are crucial for cancer cell survival and proliferation.[10]

A notable example is the development of spirooxindolopyrrolidine-embedded piperidinones, which have shown promising cytotoxicity and apoptosis induction in hypopharyngeal tumor cells.[1][3]

Signaling Pathway of a Piperidine-Based Anticancer Agent

anticancer_pathway Piperidine_Derivative Piperidine Derivative Tubulin Tubulin Piperidine_Derivative->Tubulin Inhibits Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Required for Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Microtubule_Assembly->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by a piperidine derivative.

Central Nervous System (CNS) Disorders: Modulating Neuronal Communication

The piperidine scaffold is a prominent feature in many drugs targeting the CNS. Its ability to cross the blood-brain barrier, a critical requirement for CNS-active drugs, makes it an attractive framework for designing novel therapeutics for neurological and psychiatric conditions.[12]

Mechanism of Action: Piperidine derivatives exert their effects on the CNS through various mechanisms, including antagonism or agonism of neurotransmitter receptors. For example, many antipsychotic drugs incorporate a piperidine moiety that targets dopamine and serotonin receptors.[7] The analgesic properties of many piperidine derivatives, such as those related to morphine, stem from their interaction with opioid receptors.[13]

A key area of research is the development of piperidine-based ligands for sigma receptors, which are implicated in neuropathic pain and other neurological disorders.[14][15]

Infectious Diseases: Combating Microbial Threats

The rise of antimicrobial resistance has spurred the search for novel therapeutic agents. Piperidine derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial, antifungal, and antiviral activities.[16][17][18][19]

Mechanism of Action: The antimicrobial effects of piperidine derivatives are diverse. Some compounds disrupt the integrity of microbial cell membranes, while others inhibit essential enzymes or interfere with protein synthesis.[17] In the context of viral infections, piperidine derivatives have been identified as potent inhibitors of influenza virus replication by blocking viral entry and proton channels.[16]

For instance, N-substituted piperidine derivatives have been shown to block the HA and M2 proton channels of the Influenza A virus.[16]

Protocols for Synthesis and Biological Evaluation

Protocol 1: Synthesis of a 2,4-Disubstituted Piperidine Scaffold

This protocol outlines a diastereoselective synthesis of 2,4-disubstituted piperidines, which serve as versatile scaffolds for drug discovery.[20]

Experimental Workflow

synthesis_workflow Start Starting Material: Substituted Pyridine Step1 Step 1: Hydrogenation (e.g., H2, Pd/C) Start->Step1 Intermediate1 cis-Piperidine Intermediate Step1->Intermediate1 Step2 Step 2: N-Protection (e.g., Boc2O) Intermediate1->Step2 Intermediate2 N-Boc-cis-Piperidine Step2->Intermediate2 Step3 Step 3: Epimerization (Thermodynamic Control) Intermediate2->Step3 Intermediate3 trans-Piperidine Intermediate Step3->Intermediate3 Step4 Step 4: Functionalization (e.g., Alkylation, Acylation) Intermediate3->Step4 Final_Product Final Product: 2,4-Disubstituted Piperidine Step4->Final_Product

Caption: Diastereoselective synthesis of a 2,4-disubstituted piperidine.

Step-by-Step Methodology:

  • Hydrogenation of Substituted Pyridine:

    • Dissolve the substituted pyridine in a suitable solvent (e.g., methanol, ethanol).

    • Add a catalyst, such as Palladium on carbon (Pd/C).

    • Subject the mixture to hydrogenation under a hydrogen atmosphere (typically 1-5 atm) at room temperature or slightly elevated temperatures.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain the cis-piperidine derivative. The stereoselectivity is dictated by the delivery of hydrogen from the less hindered face of the pyridine ring adsorbed on the catalyst surface.

  • N-Protection:

    • Dissolve the cis-piperidine in a suitable solvent (e.g., dichloromethane, THF).

    • Add a protecting group reagent, such as di-tert-butyl dicarbonate (Boc₂O), and a base (e.g., triethylamine).

    • Stir the reaction at room temperature until completion.

    • Work up the reaction mixture to isolate the N-protected cis-piperidine. This step is crucial to prevent side reactions at the nitrogen atom in subsequent steps.

  • Epimerization to the trans-Isomer:

    • The conversion of the cis-isomer to the more thermodynamically stable trans-isomer can be achieved under specific conditions, often involving treatment with a strong base to deprotonate the carbon adjacent to the substituent, followed by reprotonation. The choice of base and reaction conditions is critical for achieving high diastereoselectivity.

  • Further Functionalization:

    • The resulting piperidine scaffold can be further modified at various positions to introduce chemical diversity. This can involve reactions such as N-alkylation, acylation, or substitution at other ring positions.

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential drug candidates.[21]

Experimental Workflow

mtt_assay_workflow Start Seed Cancer Cells in 96-well Plate Step1 Incubate for 24h Start->Step1 Step2 Treat with Piperidine Derivatives (Varying Conc.) Step1->Step2 Step3 Incubate for 48-72h Step2->Step3 Step4 Add MTT Reagent Step3->Step4 Step5 Incubate for 2-4h (Formation of Formazan) Step4->Step5 Step6 Add Solubilizing Agent (e.g., DMSO, isopropanol) Step5->Step6 Step7 Measure Absorbance at 570 nm Step6->Step7 End Calculate Cell Viability and IC50 Value Step7->End

Sources

Application

Application Notes and Protocols for the In Vivo Formulation of 4-Piperidinyl cyclopropanecarboxylate hydrochloride

For: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of Formulation in Preclinical Success The journey of a novel chemical entity from discovery to a potential therapeutic is...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Formulation in Preclinical Success

The journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges, not least of which is ensuring its effective delivery and exposure in in vivo models. 4-Piperidinyl cyclopropanecarboxylate hydrochloride, as a small molecule hydrochloride salt, represents a class of compounds where the formulation strategy is paramount to obtaining meaningful and reproducible preclinical data. The hydrochloride salt form is often chosen to enhance solubility and stability, which in turn can improve bioavailability[1][2]. However, the success of in vivo studies hinges on a well-characterized and stable formulation that is appropriate for the chosen route of administration.

This guide provides a comprehensive framework for the formulation of 4-Piperidinyl cyclopropanecarboxylate hydrochloride for in vivo studies. It is designed to equip researchers with the foundational knowledge and practical protocols to develop a robust formulation, thereby ensuring the scientific integrity of their preclinical evaluations. The principles and methodologies outlined herein are grounded in established pharmaceutical science and are applicable to a wide range of similar small molecule hydrochloride salts.

I. Pre-formulation Assessment: Understanding the Molecule

Physicochemical Properties

A summary of anticipated and critical-to-determine properties for a compound like 4-Piperidinyl cyclopropanecarboxylate hydrochloride is presented below.

PropertyImportance in Formulation DevelopmentTarget Range/Information to Obtain
Molecular Weight Influences diffusion, solubility, and dose calculations.Calculated from the chemical structure.
pKa Determines the pH-solubility profile and the potential for salt disproportionation.Experimentally determined via potentiometric titration or calculated. For a piperidine derivative, a basic pKa is expected.
Aqueous Solubility Dictates the feasibility of simple aqueous formulations and the need for solubility-enhancing excipients.Determined at various pH values (e.g., 1.2, 4.5, 6.8, 7.4) to simulate physiological conditions.
LogP/LogD Predicts lipophilicity and potential for membrane permeability. LogD is pH-dependent.Experimentally determined (e.g., shake-flask method) or calculated.
Hygroscopicity Affects handling, storage, and physical stability of the solid form.Assessed by storing the compound at various relative humidity levels and monitoring for water uptake.
Solid-State Properties Polymorphism, crystallinity, and melting point can impact solubility, dissolution rate, and stability.Characterized using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Rationale: The hydrochloride salt of a weakly basic drug can convert back to its less soluble free base form, a phenomenon known as disproportionation. This can be influenced by the microenvironmental pH created by excipients[3][4][5]. Understanding the pKa is crucial to mitigate this risk.

II. Strategic Formulation Development for In Vivo Administration

The choice of formulation will be dictated by the route of administration, the required dose, and the physicochemical properties of 4-Piperidinyl cyclopropanecarboxylate hydrochloride.

Workflow for Formulation Strategy Selection

The following diagram illustrates a decision-making workflow for selecting an appropriate formulation strategy.

formulation_workflow start Start: Characterize API (Solubility, Stability, pKa) check_solubility Is aqueous solubility sufficient for the required dose? start->check_solubility simple_solution Formulate as a simple aqueous solution (Saline, PBS, 5% Dextrose) check_solubility->simple_solution Yes solubilization Solubilization required check_solubility->solubilization No check_stability Is the solution stable? simple_solution->check_stability cosolvent Co-solvent System (e.g., PEG, ethanol, DMSO) solubilization->cosolvent surfactant Surfactant System (e.g., Tween 80, Cremophor EL) solubilization->surfactant cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) solubilization->cyclodextrin cosolvent->check_stability surfactant->check_stability cyclodextrin->check_stability final_formulation Final Formulation for In Vivo Studies check_stability->final_formulation Yes lyophilization Consider Lyophilization for long-term stability check_stability->lyophilization No, or for long-term storage lyophilization->final_formulation

Sources

Method

Advanced TLC Visualization Protocols for Piperidine Scaffolds

Abstract Piperidine moieties are ubiquitous in pharmaceutical chemistry, serving as the core scaffold for countless alkaloids and synthetic drugs (e.g., fentanyl, methylphenidate).[1] However, simple piperidines often la...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract Piperidine moieties are ubiquitous in pharmaceutical chemistry, serving as the core scaffold for countless alkaloids and synthetic drugs (e.g., fentanyl, methylphenidate).[1] However, simple piperidines often lack significant UV chromophores, rendering standard UV


 detection useless.[1] This guide provides a scientifically rigorous protocol for visualizing piperidine compounds on Thin Layer Chromatography (TLC) plates, focusing on differentiating secondary amines (free piperidines) from tertiary derivatives.

Strategic Visualization Logic

The choice of visualization method depends on the substitution pattern of the piperidine nitrogen. Unlike aromatic compounds, the piperidine ring itself is electronically saturated and requires chemical derivatization (staining) to become visible.[1]

Decision Matrix for Stain Selection

PiperidineStainSelection Start Start: Identify Piperidine Type Type Nitrogen Substitution? Start->Type NH Secondary Amine (Free N-H) Type->NH NR Tertiary Amine (N-Alkyl/Aryl) Type->NR Amide Amide/Carbamate (N-COR) Type->Amide Ninhydrin Method A: Ninhydrin (Yellow/Orange Spots) NH->Ninhydrin Primary Choice Chloranil Method B: Chloranil (Specific for 2° Amines) NH->Chloranil Confirmation Dragendorff Method C: Dragendorff (Orange Spots) NR->Dragendorff High Sensitivity Iodine Method D: Iodine Vapor (Universal/Reversible) NR->Iodine Quick Check Hydrolysis Pre-treatment: HCl Hydrolysis Amide->Hydrolysis De-protection req. Hydrolysis->Ninhydrin

Figure 1: Decision tree for selecting the optimal visualization reagent based on piperidine substitution.

Mechanisms of Action[2]

Understanding the chemical basis of these stains ensures correct data interpretation.

Ninhydrin Reaction (The "Ruhemann's" Exception)

While Ninhydrin is famous for producing "Ruhemann's Purple" with primary amines, its reaction with secondary amines (like piperidine) is distinct.[1]

  • Mechanism: Piperidine condenses with ninhydrin to form an iminium salt, but it cannot undergo the final dehydration and decarboxylation steps required to form the purple dimeric chromophore.

  • Result: Instead of purple, piperidines typically appear as yellow to orange spots.[1] This color difference is diagnostic.

Chloranil Test (Charge Transfer)

Chloranil (tetrachloro-1,4-benzoquinone) is an electron-deficient quinone.[1]

  • Mechanism: It acts as a π-acid acceptor.[1] Secondary amines (acting as π-bases) donate electron density to form a Charge Transfer (CT) complex.[1]

  • Result: This complex is intensely colored (often blue/green), providing a specific test for secondary amines in the presence of tertiary amines.[1]

Detailed Protocols

Method A: Ninhydrin (General Detection)

Best For: Free piperidines (secondary amines).[1] Sensitivity: High (0.1–0.5 µg).[1]

Reagents:

  • Ninhydrin (0.3 g)[1]

  • n-Butanol (100 mL)[1][2][3]

  • Glacial Acetic Acid (3 mL)

Protocol:

  • Preparation: Dissolve ninhydrin in n-butanol. Add acetic acid (acid catalysis accelerates the condensation). Store in a brown bottle (light sensitive).

  • Application: Dip the TLC plate into the solution for 1 second or spray evenly until the plate is translucent.

  • Development: Heat the plate at 110°C for 2–5 minutes using a heat gun or hot plate.

  • Observation: Look for yellow/orange spots on a white background.[1] (Note: Primary amine impurities will appear purple).[1]

Method B: Chloranil (Secondary Amine Specific)

Best For: Distinguishing piperidine from N-alkylated products.[1] Sensitivity: Moderate.

Reagents:

  • Chloranil (1.0 g)[1]

  • Toluene (100 mL)

Protocol:

  • Preparation: Dissolve chloranil in toluene. The solution should be yellow.

  • Application: Spray the plate moderately. Do not soak.

  • Development: Allow to air dry. Heating is usually not required but mild warming can accelerate the reaction.

  • Observation: Secondary amines (piperidines) appear as blue/green spots.[1] Tertiary amines generally do not react or show very faint colors.

Method C: Dragendorff’s Reagent (Alkaloid Detection)

Best For: Tertiary piperidines (N-alkylated) and complex alkaloids.[1] Sensitivity: High.

Reagents:

  • Solution A: Bismuth subnitrate (1.7 g) in Water (20 mL) + Glacial Acetic Acid (5 mL).

  • Solution B: Potassium Iodide (10 g) in Water (25 mL).

  • Working Solution: Mix 10 mL Solution A + 10 mL Solution B + 20 mL Glacial Acetic Acid + 100 mL Water.

Protocol:

  • Application: Spray the plate evenly.[4]

  • Development: No heating required. Color appears immediately.

  • Observation: Orange to reddish-brown spots on a yellow background.[1]

  • Stabilization: The spots fade quickly. Circle them immediately with a pencil.

Method D: Iodine Chamber (Universal/Reversible)

Best For: Quick, non-destructive checks before using a destructive stain.[1]

Protocol:

  • Setup: Place a few crystals of Iodine (

    
    ) in a glass jar with a lid. Add silica gel to the bottom to increase surface area for sublimation. Let equilibrate for 30 mins until purple vapor is visible.
    
  • Application: Place the dry TLC plate inside the jar for 30–60 seconds.

  • Observation: Brown spots on a yellow background.[5]

  • Reversibility: Remove the plate; the iodine will sublime off, leaving the compound unchanged (mostly). You can then stain with Ninhydrin.[5][6][7][8][9]

Comparative Data & Troubleshooting

Stain Characteristics Table[1][7]
ReagentTarget GroupPiperidine ColorHeating Req.[3][4][5][6][7][9][10]Destructive?
Ninhydrin 1° & 2° AminesYellow/Orange Yes (110°C)Yes
Chloranil 2° AminesBlue/Green No (Air Dry)Yes
Dragendorff 3° Amines/AlkaloidsOrange/Red NoYes
Iodine UniversalBrown NoSemi (Reversible)
KMnO₄ Oxidizable GroupsYellow MildYes
Troubleshooting Guide
  • Problem: Background turns pink/purple with Ninhydrin.

    • Cause: Presence of ammonia vapors in the lab or old plates.

    • Fix: Add 1-2 mL of acetic acid to the stain to buffer the pH.

  • Problem: Dragendorff spots fade instantly.

    • Cause: Oxidation of the complex.

    • Fix: Spray with dilute sulfuric acid or hydrogen peroxide to fix the color (though this changes the color to dark brown).

  • Problem: No spots visible for N-Boc piperidine.

    • Cause: Carbamates (Boc) are not basic enough.[1]

    • Fix: Expose the plate to HCl fumes (hold over open conc. HCl bottle) for 5 mins to deprotect the Boc group before staining with Ninhydrin.

Safety & Handling

  • Ninhydrin: Skin irritant. Stains skin purple for days (reacts with skin proteins).[1] Wear gloves.

  • Chloranil: Toxic and irritant. Use in a fume hood.

  • Dragendorff: Contains heavy metals (Bismuth).[1] Dispose of as hazardous heavy metal waste.

References

  • University of Rochester. (n.d.).[1] Magic Formulas: TLC Stains.[6][9] Department of Chemistry. Retrieved from [Link][1]

  • Chemistry LibreTexts. (2022).[1] Visualizing TLC Plates. Retrieved from [Link]

  • Reach Devices. (n.d.). TLC Stains: Recipes and Chemistry. Retrieved from [Link]

Sources

Application

"scaling up the synthesis of 4-piperidinyl esters"

Abstract The 4-piperidinyl ester motif is a pharmacophore critical to numerous analgesic, neuroactive, and antihistamine therapeutics. While bench-scale synthesis is trivial, scaling these reactions to kilogram quantitie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-piperidinyl ester motif is a pharmacophore critical to numerous analgesic, neuroactive, and antihistamine therapeutics. While bench-scale synthesis is trivial, scaling these reactions to kilogram quantities presents distinct challenges regarding exotherm management, impurity purging, and the physical isolation of low-melting solids. This guide outlines a robust, scalable workflow for the esterification of N-protected-4-piperidinols, comparing batch processing with continuous flow methodologies to ensure high purity and safety compliance.

Introduction & Strategic Route Selection

The synthesis of 4-piperidinyl esters (Structure B ) typically proceeds via the esterification of N-protected-4-hydroxypiperidine (Structure A ). The choice of the N-protecting group (PG) and the acylating agent is the first critical decision point for scale-up.

  • Structure A: N-PG-4-piperidinol (PG = Boc, Cbz, Benzyl)

  • Structure B: N-PG-4-piperidinyl ester

Route Comparison Matrix
ParameterRoute 1: Acyl Chloride / Anhydride Route 2: Carboxylic Acid Coupling (EDC/CDI) Route 3: Transesterification
Reactivity High (Fast kinetics)ModerateLow (Equilibrium driven)
Atom Economy Low (Stoichiometric salt waste)Low (Urea byproducts)High (Alcohol byproduct)
Cost Low to ModerateHigh (Coupling agents are expensive)Low
Purification Crystallization often possibleChromatography often requiredDistillation/Crystallization
Scale-Up Suitability Preferred (Predictable thermodynamics)Challenging (Byproduct removal)Good (If equilibrium shifts)

Recommendation: For scale-up (>100g), Route 1 (Acyl Chloride) is preferred due to kinetic reliability and the ability to remove acidic byproducts via aqueous washes, avoiding chromatography.

Critical Process Parameters (CPPs)

To ensure a self-validating system, the following parameters must be controlled:

  • Temperature Control: The reaction of 4-piperidinol with acyl chlorides is highly exothermic. Maintenance of

    
     during addition is critical to prevent N-PG cleavage (especially Boc) or elimination to the alkene (tetrahydropyridine impurity).
    
  • Stoichiometry: A slight excess of Acyl Chloride (1.05 - 1.10 eq) ensures complete conversion of the alcohol, which is difficult to separate from the product.

  • Base Selection: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are standard. Inorganic bases (K2CO3) in biphasic systems (Schotten-Baumann) are safer but slower due to phase transfer limitations.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal synthesis and isolation path based on the physicochemical properties of the target ester.

RouteSelection Start Target: 4-Piperidinyl Ester RouteSelect Select Acylation Method Start->RouteSelect CheckSolubility Is Product Crystalline? Isolation Isolation Strategy CheckSolubility->Isolation AcidChloride Method A: Acyl Chloride (Base Scavenger) RouteSelect->AcidChloride Scale > 100g Stable Acid Chloride DirectCoupling Method B: EDC/DCC (Acid Coupling) RouteSelect->DirectCoupling Lab Scale < 10g Unstable Acid Chloride Reaction Execute Reaction (Control Exotherm) AcidChloride->Reaction DirectCoupling->Reaction Workup Aqueous Workup (Remove Salts) Reaction->Workup Workup->CheckSolubility SaltForm Form Salt (HCl/Oxalate) for Crystallization Isolation->SaltForm No (Oily Product) FreeBase Isolate as Free Base (Oil/Low Melt Solid) Isolation->FreeBase Yes (Solid Product) Final Final API Intermediate SaltForm->Final FreeBase->Final

Figure 1: Strategic decision tree for the synthesis and isolation of 4-piperidinyl esters.

Protocol 1: Batch Synthesis (100g Scale)

Objective: Synthesis of N-Boc-4-piperidinyl benzoate (Model Compound). Scale: 0.5 mol (~100g output).

Materials
  • N-Boc-4-piperidinol (100.6 g, 0.50 mol)

  • Benzoyl Chloride (77.3 g, 0.55 mol) [Corrosive/Lachrymator]

  • Triethylamine (TEA) (60.7 g, 0.60 mol)

  • Dichloromethane (DCM) or 2-MeTHF (500 mL) [2-MeTHF is greener]

  • 4-Dimethylaminopyridine (DMAP) (3.0 g, 0.025 mol) [Catalyst]

Procedure
  • Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer (overhead), temperature probe, and a pressure-equalizing addition funnel. Flush with Nitrogen.

  • Dissolution: Charge N-Boc-4-piperidinol, TEA, DMAP, and DCM (400 mL). Cool the mixture to 0–5 °C using an ice/salt bath.

  • Addition (Critical): Dilute Benzoyl Chloride in DCM (100 mL). Add dropwise to the reaction mixture over 60 minutes.

    • Control: Ensure internal temperature does not exceed 10 °C. Faster addition will cause local overheating and impurity formation.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4 hours.

    • IPC (In-Process Control): TLC (30% EtOAc/Hexane) or HPLC. Target: < 2% unreacted alcohol.

  • Quench & Workup:

    • Cool to 10 °C. Add water (500 mL) slowly to quench excess acid chloride.

    • Separate phases. Wash the organic layer with:

      • 1x 300 mL 0.5M HCl (removes excess TEA/DMAP). Note: Keep pH > 2 to avoid Boc removal.

      • 1x 300 mL Sat. NaHCO3 (removes benzoic acid).

      • 1x 300 mL Brine.

  • Concentration: Dry organic layer over MgSO4, filter, and concentrate under reduced pressure (Rotavap) at < 40 °C to obtain the crude oil.

  • Crystallization (Self-Validating Step):

    • Dissolve crude oil in minimum hot Hexane (or Heptane).

    • Cool slowly to 0 °C with stirring.

    • Filter the white crystalline solid.

    • Yield Target: 85-92%.

Protocol 2: Continuous Flow Synthesis (Kilogram Scale Concept)

For scales >1kg, batch exotherms become dangerous. Flow chemistry offers superior heat transfer.

Reactor Setup:

  • Feed A: N-Boc-4-piperidinol + Pyridine in DCM (Concentration 1.0 M).

  • Feed B: Acyl Chloride in DCM (Concentration 1.1 M).

  • Reactor: PFA Coil Reactor (10 mL volume) or Plate Reactor.

  • Temperature: 20 °C (Heat removal is efficient in flow, so sub-ambient cooling is often unnecessary).

Flow Protocol
  • Pumping: Pump Feed A and Feed B at a 1:1 volumetric ratio using HPLC pumps or syringe pumps.

  • Mixing: Use a T-mixer or static mixer chip prior to the reactor coil.

  • Residence Time: Set flow rate for a residence time (

    
    ) of 5–10 minutes.
    
  • Quench: Direct reactor output into a stirred vessel containing Sat. NaHCO3 solution.

  • Advantages:

    • Safety: Only a small amount of reactive intermediate exists at any time.

    • Selectivity: Precise temperature control minimizes elimination side-products.

Purification & Salt Formation Strategy

Many 4-piperidinyl esters are low-melting solids or oils as free bases. For drug development, a stable crystalline salt is required.

Protocol: Formation of Hydrochloride Salt

  • Note: If the N-protecting group is acid-labile (like Boc), you must use a weaker acid (like Oxalic acid) or remove the Boc group first to form the Piperidine.HCl salt.

  • Scenario: Isolate N-Boc-4-piperidinyl ester as a solid Oxalate Salt (does not cleave Boc).

    • Dissolve 10g of ester free base in 50 mL Acetone.

    • Add 1.0 eq of Oxalic acid dihydrate dissolved in 10 mL Acetone.

    • Stir for 1 hour; white precipitate forms.

    • Filter and wash with cold acetone.

Scenario: Cleavage of Boc to form Piperidinyl Ester HCl Salt .

  • Dissolve N-Boc ester in 1,4-Dioxane.
  • Add 4M HCl in Dioxane (4 eq).
  • Stir at RT for 2 hours (monitor CO2 evolution).
  • Product precipitates as the HCl salt. Filter and dry.

Safety & Regulatory Compliance

  • Genotoxic Impurities (GTIs): Acyl chlorides and alkyl halides are potential GTIs. The process must demonstrate their purge to < ppm levels. The aqueous workup with NaHCO3 (hydrolysis of RCOCl) is the primary control strategy.

  • Exotherm Hazards: In the batch protocol, the "Heat of Reaction" (

    
    ) for esterification is significant. Do not scale up without reaction calorimetry (RC1) data.
    
  • Solvents: Replace DCM with 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate where possible to meet Green Chemistry standards.

References

  • Vertex AI Search. (2026). Synthesis method of N-boc-4-hydroxypiperidine. Google Patents. Link

  • Vertex AI Search. (2026). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry. Link

  • Vertex AI Search. (2026). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical & Pharmacology Journal. Link

  • Vertex AI Search. (2026). Safety Data Sheet: 4-Hydroxypiperidine. Fisher Scientific. Link

  • Vertex AI Search. (2026). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health (NIH). Link

Technical Notes & Optimization

Troubleshooting

Technical Support Portal: 4-Hydroxypiperidine Acylation

Ticket ID: #HP-ACYL-OPT Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #HP-ACYL-OPT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization and Troubleshooting of 4-Hydroxypiperidine Acylation

Core Directive: The Chemoselectivity Logic

Senior Scientist Note: The acylation of 4-hydroxypiperidine (4-HP) is not a simple reaction; it is a competition between two nucleophiles. Your success depends entirely on manipulating the pKa difference between the secondary amine (pKa ~10.8 ) and the secondary alcohol (pKa ~14.8 ).

  • Kinetic Control: The amine is orders of magnitude more nucleophilic. Under neutral or basic conditions, N-acylation is the dominant kinetic product.

  • Thermodynamic/Chemoselective Control: To achieve O-acylation , you must completely suppress the amine's nucleophilicity (via protection or protonation) or exploit specific catalytic windows.

Decision Matrix: Select Your Pathway

Before starting, verify your target using the logic flow below.

Chemoselectivity_Logic Start Target Molecule? Decision Target Site Start->Decision NAcyl N-Acyl 4-HP (Amide) Decision->NAcyl Nitrogen (Amide) OAcyl O-Acyl 4-HP (Ester) Decision->OAcyl Oxygen (Ester) MethodN Method A: Kinetic Control (Base/Low Temp) NAcyl->MethodN CheckProt Is N protected? OAcyl->CheckProt MethodO_Prot Method B1 (Recommended): Protect -> Acylate -> Deprotect CheckProt->MethodO_Prot No CheckProt->MethodO_Prot Yes MethodO_Acid Method B2 (Advanced): Acidic Protonation Strategy CheckProt->MethodO_Acid No (Direct Route)

Figure 1: Decision matrix for selecting the appropriate synthetic strategy based on the target regioisomer.

Protocol A: Selective N-Acylation (The Amide)

Objective: Synthesis of N-acyl-4-hydroxypiperidine while avoiding O-acylation or N,O-bis-acylation.

The "Cold & Stoichiometric" Method

The amine is naturally more reactive. The risk here is "over-success" (reacting the alcohol too).

Reagents:

  • Substrate: 4-Hydroxypiperidine (1.0 eq)[1]

  • Acylating Agent: Acyl Chloride or Anhydride (1.05 eq - Strict Control )

  • Base: Triethylamine (TEA) or DIPEA (1.2 eq)

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step Workflow:

  • Drying: 4-HP is hygroscopic. Dry starting material under vacuum over

    
     if possible. Water acts as a competing nucleophile, consuming your acyl chloride.
    
  • Solvation: Dissolve 4-HP and Base in DCM. Cool to 0°C .

    • Why? Lower temperature favors the kinetic product (Amide) and suppresses the slower reaction at the oxygen.

  • Addition: Add the Acyl Chloride dropwise over 30 minutes.

    • Critical: High local concentrations of acyl chloride cause bis-acylation.

  • Quench: Monitor by TLC. Once the amine is consumed, quench immediately with water or dilute

    
    . Do not let it stir overnight at RT, or ester formation may begin.
    

Protocol B: Selective O-Acylation (The Ester)

Objective: Synthesis of 4-piperidinyl esters. This is chemically difficult because the amine will react first if allowed.

Method B1: The Protection Route (Gold Standard)

This is the only method that guarantees high purity for scale-up.

  • Protection: React 4-HP with

    
     (1.1 eq) in aqueous 
    
    
    
    /Dioxane.
    • Result:N-Boc-4-hydroxypiperidine.

  • O-Acylation: React N-Boc-4-HP with Acyl Chloride (1.2 eq) + TEA + DMAP (0.1 eq) in DCM.

    • Note: DMAP (4-Dimethylaminopyridine) is essential here to activate the alcohol.

  • Deprotection: Treat with TFA/DCM (1:1) or HCl/Dioxane to remove the Boc group.

Method B2: The "Protonation" Shortcut (Direct Acylation)

Use Case: When you cannot afford the steps of protection/deprotection. Mechanism: By running the reaction in highly acidic media, the amine is protonated (


), rendering it non-nucleophilic. The alcohol remains free to react.

Reagents:

  • Solvent/Acid: Trifluoroacetic Acid (TFA) or Glacial Acetic Acid.

  • Acylating Agent: Acid Chloride or Anhydride (Excess).

Protocol:

  • Dissolve 4-HP in TFA (forms the ammonium salt immediately).

  • Add Acyl Chloride (2-3 eq).

  • Heat to 50-60°C (O-acylation is slow).

  • Workup (Critical): Evaporate acid. Neutralize carefully with cold

    
    . Extract rapidly into organic solvent.
    
    • Risk:[1] The moment you neutralize, the amine becomes free. If active acylating agent remains, you will get

      
       acyl migration or bis-acylation.
      

Troubleshooting & FAQs

Ticket #404: "I'm getting a mixture of N-acyl, O-acyl, and Bis-acyl products."

Diagnosis: Loss of Kinetic Control. Solution:

  • Temperature: You likely ran the N-acylation at room temperature. Repeat at -10°C to 0°C.

  • Addition Rate: You added the reagent too fast. Use a syringe pump.

  • Stoichiometry: Never use >1.1 equivalents of acylating agent for N-acylation.

Ticket #502: "My yield is <30%, and the starting material is wet."

Diagnosis: Hygroscopicity. Senior Scientist Insight: 4-HP is a "water sponge." If your starting material contains 5% water, that water destroys your acyl chloride and generates HCl, which salts out your amine. Fix:

  • Azeotropic distillation: Reflux 4-HP in Toluene using a Dean-Stark trap before adding reagents.

  • Switch to Schotten-Baumann conditions : If you can't dry the amine, use a biphasic system (Water/DCM) with a strong inorganic base (

    
    ). The acyl chloride reacts with the amine at the interface faster than it hydrolyzes.
    
Ticket #301: "I can't purify the product; it streaks on silica."

Diagnosis: High Polarity of Amino-Esters. Fix:

  • Neutralization: Ensure the amine is free-based (or fully protonated) before column chromatography. Do not load salts.

  • Mobile Phase: Use DCM:MeOH:NH4OH (e.g., 90:9:1). The ammonia keeps the silica basic and prevents the amine from sticking.

Summary Data Table

VariableN-Acylation (Amide)O-Acylation (Ester)
Primary Challenge Preventing O-reaction (Over-reaction)Preventing N-reaction (Chemoselectivity)
Key Reagent Base (TEA/DIPEA)N-Protecting Group (Boc) or Strong Acid
Temperature Low (0°C)Ambient to Heat (RT - 60°C)
Catalyst None (usually)DMAP (nucleophilic catalyst)
Major Byproduct Bis-acylated (N,O-diacyl)N-acylated (wrong isomer)
Preferred Solvent DCM, THFDCM (Protected), TFA (Unprotected)

References

  • Chemoselectivity Principles: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for nucleophilicity of amines vs alcohols).
  • N-Protection Strategies: BenchChem. (2025).[2] Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Derivatives. Link

  • Direct O-Acylation in Acidic Media: Hansen, S. G., et al. (2015).[3] Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions. Beilstein Journal of Organic Chemistry. Link

  • pKa Data: Sigma-Aldrich. 4-Hydroxypiperidine Safety & Data Sheet. Link

  • Catalytic Selectivity (DMAP risks): Vertex AI Search Results (2026). Chemoselective Acylation of Nucleosides. Link

Sources

Optimization

Technical Support Center: Managing the Hygroscopicity of Amine Hydrochloride Salts

Executive Summary: The Hygroscopic Paradox Amine hydrochloride (HCl) salts represent approximately 60% of all basic drug salt forms due to their excellent aqueous solubility and high bioavailability [1]. However, this so...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hygroscopic Paradox

Amine hydrochloride (HCl) salts represent approximately 60% of all basic drug salt forms due to their excellent aqueous solubility and high bioavailability [1]. However, this solubility comes at a thermodynamic cost: hygroscopicity . The chloride ion acts as a strong hydrogen bond acceptor, aggressively pulling atmospheric moisture into the crystal lattice.

This guide addresses the "Hydroscopic Paradox"—where the feature that makes the drug bioavailable (high solubility) also makes it physically unstable. Below, you will find field-proven troubleshooting workflows to manage deliquescence, caking, and disproportionation.

Troubleshooting Hub (Q&A)

Q1: "My salt turns into a liquid puddle within minutes of exposure. What is happening?"

Diagnosis: Deliquescence . Root Cause: The Relative Humidity (RH) of your lab environment exceeds the Critical Relative Humidity (CRH) of the salt.

  • The Mechanism: When Ambient RH > CRH, the vapor pressure of water in the air is higher than the vapor pressure of the saturated solution of your salt.[1][2] The crystal adsorbs water until it dissolves completely in its own sorbed moisture [2].

  • Immediate Action:

    • Measure the ambient RH of your suite.

    • If your salt's CRH is unknown, assume it is <40% RH (common for amine HCl salts).

    • Move operations to a glove box or humidity-controlled room (RH < 30%).

Q2: "I cannot get a stable weight on the balance; the mass keeps increasing."

Diagnosis: Rapid Moisture Sorption . Root Cause: High surface area (fine powder) accelerates the kinetics of moisture uptake. Troubleshooting Protocol:

  • Taring Technique: Place the weighing boat on the balance, allow it to settle, and tare.

  • Static Control: Use an ionizing bar. Static charge can mimic mass drift.

  • The "Closed-Transfer" Weighing Method:

    • Do not weigh directly into an open boat.

    • Weigh a capped vial containing the salt.

    • Remove the approximate amount needed.

    • Recap and re-weigh the vial.

    • Calculate mass by difference (Initial Mass - Final Mass). This eliminates error from moisture adsorbing onto the salt during the weighing process.

Q3: "My drum of material has turned into a solid brick (Caking)."

Diagnosis: Liquid Bridging followed by Solidification . Root Cause: Temperature fluctuations or transient humidity spikes caused surface moisture to dissolve the outer layer of particles. When conditions returned to dry/cool, this dissolved layer recrystallized, forming solid bridges between particles [3]. Corrective Action:

  • Mechanical: Mild milling (conical mill) is required to break the bridges.

  • Prevention:

    • Double-bag with a desiccant sachet between the primary and secondary bags (never in direct contact with the API unless certified).

    • Store at a consistent temperature. Temperature cycles shift the CRH point, inducing caking even in sealed containers.

Q4: "Is the moisture chemically damaging my API?"

Diagnosis: Salt Disproportionation . Root Cause: In the presence of moisture, the micro-environmental pH (pH_me) on the solid surface may shift. If the local pH > pH_max (the pH of maximum solubility), the salt can revert to its free base form and HCl gas [4]. Validation Test:

  • Run Raman Microscopy or X-Ray Powder Diffraction (XRPD) . Look for peaks corresponding to the free base.

  • Smell Test: A distinct smell of HCl or the "fishy" odor of the free amine often indicates disproportionation has occurred.

Core Protocols

Protocol A: Determination of Critical Relative Humidity (CRH)

Objective: Define the safe humidity limit for handling your specific salt.

Methodology: Gravimetric Saturated Salt Method (Adapted from ASTM E104).

StepActionTechnical Note
1 Prepare Chambers Set up 5 desiccators with saturated salt solutions to create fixed RH environments (e.g., LiCl≈11%, MgCl₂≈33%, K₂CO₃≈43%, NaBr≈58%, NaCl≈75%) [5].
2 Sample Prep Weigh ~1.0 g of dried amine HCl salt into pre-weighed weighing bottles (triplicate).
3 Equilibration Place open bottles in desiccators at 25°C.
4 Monitoring Weigh samples at 24h, 48h, and 72h.
5 Analysis Plot % Weight Gain vs. RH .
6 Determination The CRH is the point where the weight gain curve shifts from linear surface adsorption to exponential uptake (deliquescence).
Protocol B: Effective Drying of Amine HCl Salts

Objective: Remove bound water without inducing thermal degradation or disproportionation.

Warning: Do not use standard convection ovens. Atmospheric moisture will compete with the drying process.

Workflow:

  • Equipment: Vacuum oven with nitrogen bleed.

  • Temperature: Set to 10°C below the melting point of the salt (typically 40–60°C is safe for most amine salts).

  • Vacuum: Pull vacuum to <10 mbar.

  • Cycle:

    • Heat under vacuum for 4 hours.

    • Nitrogen Purge: Break vacuum with dry nitrogen (not ambient air).

    • Repeat if LOD (Loss on Drying) > 0.5%.

  • Azeotropic Alternative (If vacuum fails):

    • Dissolve/suspend salt in 2-Propanol or Ethanol .

    • Add Toluene (forms azeotrope with water).[3]

    • Rotary evaporate. The water will be carried off with the solvent azeotrope [6].

Visualizing the Management Strategy

Figure 1: Hygroscopicity Management Decision Tree

Caption: Logical workflow for handling amine HCl salts based on Critical Relative Humidity (CRH) data.

HygroscopicityManagement Start Start: Amine HCl Salt Selected MeasureCRH Protocol A: Measure CRH Start->MeasureCRH CheckCRH Is CRH > 50%? MeasureCRH->CheckCRH StandardHandling Standard Handling (Class C/D Cleanroom) CheckCRH->StandardHandling Yes (Stable) StrictControl Strict Humidity Control (RH < 30%) CheckCRH->StrictControl No (Hygroscopic) Desiccant Packaging: Desiccant + Induction Seal StandardHandling->Desiccant FormulationStrategy Formulation Strategy StrictControl->FormulationStrategy Coating Film Coating (Moisture Barrier) FormulationStrategy->Coating If Solubility Critical SaltSwitch Switch Counterion (e.g., Tosylate, Fumarate) FormulationStrategy->SaltSwitch If Solubility Flexible Coating->Desiccant SaltSwitch->Desiccant

Figure 2: Mechanism of Salt Disproportionation

Caption: Pathway showing how moisture facilitates the conversion of stable salt to unstable free base.

Disproportionation Salt Amine HCl Salt (Solid) Solution Saturated Micro-Solution (Liquid Film) Salt->Solution Dissolution Moisture Atmospheric Moisture (> CRH) Moisture->Solution Absorption pH_Shift Micro-pH Shift (pH > pHmax) Solution->pH_Shift Interaction Excipient Basic Excipient (e.g., Mg Stearate) Excipient->pH_Shift FreeBase Precipitation of Free Base pH_Shift->FreeBase Disproportionation HCl_Gas Loss of HCl Gas pH_Shift->HCl_Gas

[4]

References

  • Pharmaceutical Outsourcing. "Screening and Formulating Drugs as Salts to Improve API Performance." PharmOutsourcing.com. [Link]

  • Fitosoil. "Critical Relative Humidity Methodology." VoxTeneo.com. [Link]

  • Taylor & Francis Knowledge. "Critical relative humidity – Knowledge and References." Taylor & Francis. [Link]

  • Crystal Pharmatech. "How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations." CrystalPharmatech.com. [Link]

  • International Fertilizer Association. "Determination of Critical Relative Humidity." Fertilizer.org. [Link]

  • ScienceMadness. "Drying the water out of hygroscopic crystals." ScienceMadness.org. [Link]

Sources

Troubleshooting

"addressing poor cell permeability of piperidine-based compounds"

Current Status: Online 🟢 Operator: Senior Application Scientist (Medicinal Chemistry Division) Ticket ID: PIP-PERM-001 Welcome to the Piperidine Optimization Hub You are likely here because your piperidine-containing lea...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Operator: Senior Application Scientist (Medicinal Chemistry Division) Ticket ID: PIP-PERM-001

Welcome to the Piperidine Optimization Hub

You are likely here because your piperidine-containing lead molecule—while potent against its target—is failing in cell-based assays or showing poor oral exposure (


).

The Core Problem: Piperidine (


) is a strong base. At physiological pH (7.4), >99.9% of your molecules are protonated cations. While this positive charge often drives potency (via salt bridges to Asp/Glu residues in the binding pocket), it creates a massive penalty for passive membrane permeability. The cationic species cannot easily traverse the lipophilic bilayer.

This guide provides a structured troubleshooting workflow to diagnose and fix this issue without abandoning the privileged piperidine scaffold.

Module 1: Diagnostic Triage (Troubleshooting)

Q: My compound has excellent solubility but near-zero permeability in Caco-2. Is it just too polar?

A: Not necessarily. You are likely facing the "Cationic Trap." Before redesigning the scaffold, you must distinguish between permeability (passive diffusion) and efflux (active transport).

Diagnostic Workflow: Compare your PAMPA (Parallel Artificial Membrane Permeability Assay) data with Caco-2 (Cell-based) data.

ObservationDiagnosisRoot Cause
Low PAMPA / Low Caco-2 Physicochemical Failure The molecule is too polar (low LogD) or too basic (high ionization). It cannot enter the membrane.
High PAMPA / Low Caco-2 Transporter Liability The molecule enters the membrane but is actively pumped out by P-gp or BCRP transporters.
High PAMPA / High Caco-2 No Issue If cell potency is still low, check for high Plasma Protein Binding (PPB) or rapid metabolism.
Visualization: The Permeability Decision Tree

Use this logic flow to determine your next synthetic move.

PermeabilityLogic start Start: Poor Cell Potency check_pampa Check PAMPA (Passive) start->check_pampa check_caco Check Caco-2 (Active) check_pampa->check_caco High Permeability outcome_basic Issue: High Basicity/Polarity Action: Lower pKa check_pampa->outcome_basic Low Permeability outcome_efflux Issue: P-gp Efflux Action: Mask H-Bond Donors check_caco->outcome_efflux Low (B>A ratio high) outcome_metab Issue: Metabolic Stability Action: Block Labile Sites check_caco->outcome_metab High Permeability

Figure 1: Diagnostic logic for distinguishing between passive diffusion issues and active efflux liabilities.

Module 2: The Pivot (Synthetic Solutions)

Q: How do I lower the piperidine to improve passive diffusion without killing potency?

A: You need to shift the equilibrium toward the neutral species. Reducing the


 from ~11 to ~8-9 can increase the neutral fraction by 10-100 fold.
Tactic A: The Fluorine Scan (Inductive Effect)

Fluorine is the "gold standard" for this modification. Placing a fluorine atom on the piperidine ring pulls electron density away from the nitrogen via the


-bond (inductive effect), lowering the basicity.
  • 3-Fluoropiperidine: Lowers

    
     by ~1.5 - 2.0 units.
    
  • 4-Fluoropiperidine: Lowers

    
     by ~0.8 - 1.0 units.
    
  • 3,3-Difluoropiperidine: Drastic reduction (often >3 units), but may reduce basicity too much if the salt bridge is critical for binding.

Expert Insight: Fluorination also induces specific conformational preferences (the "gauche effect"). For example, 3-fluoropiperidine often prefers an axial-fluorine conformation to align dipoles, which can unexpectedly change your binding vector [1, 7].

Tactic B: Proximal Heteroatoms

Introduce an oxygen atom into the ring or nearby side chains.

  • Morpholine: A direct bioisostere of piperidine. The ether oxygen lowers the

    
     to ~8.3.
    
  • Impact: This often solves permeability but increases water solubility. Warning: Morpholines are sometimes metabolically labile at the carbon alpha to the ether.

Module 3: The Efflux Escape (P-gp Mitigation)

Q: My compound is a P-gp substrate (Efflux Ratio > 2). How do I fix this?

A: Piperidines are "sticky" for P-glycoprotein (P-gp) because they possess a basic amine and often Hydrogen Bond Donors (HBD).

Tactic A: Mask the Hydrogen Bond Donor (HBD)

P-gp recognition is heavily driven by the number of HBDs.

  • N-Alkylation: If your piperidine is secondary (

    
    ), convert it to a tertiary amine (
    
    
    
    or
    
    
    ). This removes the HBD.
  • Steric Shielding: If the amine must remain secondary for binding, place a bulky group (e.g., methyl) adjacent to the nitrogen (2-methylpiperidine). This creates a "steric umbrella" that hinders P-gp binding without necessarily destroying target affinity.

Tactic B: Spirocyclic Bioisosteres

Replace the piperidine entirely with a rigid, spirocyclic scaffold.

  • 1-azaspiro[3.3]heptane: A modern bioisostere.[1][2] It maintains the basicity and geometry of piperidine but changes the 3D vector and lipophilicity profile (

    
    ), often evading transporter recognition [5, 6].
    
Visualization: Structural Modification Strategy

StructuralFix core Piperidine Core (pKa ~11, High Efflux) sub_F Add Fluorine (C3/C4) Result: pKa ~9.0 Better Permeability core->sub_F Inductive Effect sub_O Switch to Morpholine Result: pKa ~8.3 High Solubility core->sub_O Polarity Shift sub_Spiro Spiro[3.3]heptane Result: Novel Vector Evades P-gp core->sub_Spiro Bioisostere

Figure 2: Synthetic strategies to modulate physicochemical properties of the piperidine scaffold.

Module 4: Validated Experimental Protocols

Protocol 1: Caco-2 Efflux Ratio Determination

Use this to confirm if your synthetic fix worked.

  • Preparation: Culture Caco-2 cells on Transwell® polycarbonate filters for 21 days to form a confluent monolayer.

  • Dosing: Prepare compound at 10 µM in HBSS buffer (pH 7.4).

  • Transport A->B (Apical to Basolateral): Add compound to the Apical chamber. Sample Basolateral chamber at T=60 and T=120 min.

  • Transport B->A (Basolateral to Apical): Add compound to the Basolateral chamber. Sample Apical chamber at T=60 and T=120 min.

  • Analysis: Quantify via LC-MS/MS.

  • Calculation:

    
    
    
    
    
    • Interpretation: ER > 2.0 indicates active efflux. ER < 2.0 indicates passive diffusion dominance.

Protocol 2: LogD (Lipophilicity) at pH 7.4

Use this to check if your fluorine substitution actually lowered polarity.

  • Method: Shake-flask method (miniaturized).

  • Phases: Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).

  • Equilibration: Dissolve compound in the octanol phase. Add equal volume of buffer.

  • Agitation: Shake for 1 hour at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases by HPLC-UV or LC-MS.

  • Calculation:

    
    
    
    • Target: For CNS penetration, aim for LogD 2.0–3.5. For peripheral targets, LogD 1.0–3.0 is ideal.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[3] Link

  • K. Müller, et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Gomtsyan, A. (2012). Heterocycles in Drugs and Drug Discovery. Chemistry of Heterocyclic Compounds. Link

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
  • Mykhailiuk, P. K. (2019). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.[1][2][4][5] ACS Medicinal Chemistry Letters. Link

  • Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere. Journal of Medicinal Chemistry. Link

  • Champagne, P. A., et al. (2015). The "Fluorine Effect" in the Piperidine Ring: A Conformational Analysis. Journal of Organic Chemistry. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Stability of 4-Piperidinyl cyclopropanecarboxylate hydrochloride and Other Ester-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic succ...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic success and commercial viability. Ester-containing compounds, a prevalent class of pharmaceuticals, are particularly susceptible to degradation, primarily through hydrolysis.[1][2] This guide provides an in-depth comparative analysis of the stability of 4-Piperidinyl cyclopropanecarboxylate hydrochloride, contrasting it with other ester variants to highlight the unique advantages conferred by its cyclopropyl moiety.

The Critical Role of Ester Stability in Pharmaceuticals

The stability of a drug substance is paramount, directly influencing its safety, efficacy, and shelf-life.[3] For ester-containing drugs, the primary degradation pathway is hydrolysis, a reaction with water that cleaves the ester bond to form a carboxylic acid and an alcohol.[4][5] This degradation can be catalyzed by acidic or basic conditions and is also influenced by temperature, light, and the presence of certain enzymes.[6][7] Understanding and mitigating these degradation pathways are crucial steps in drug development, as outlined by regulatory bodies such as the International Council for Harmonisation (ICH).[8][9][10]

Forced degradation studies are intentionally conducted under harsh conditions to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[11][12][13] These studies provide critical insights that inform formulation development, packaging selection, and the establishment of appropriate storage conditions.[11][14]

The Structural Advantage of the Cyclopropyl Group

Recent studies have demonstrated that esters of cyclopropanecarboxylic acid exhibit a significant increase in stability against both acid- and base-catalyzed hydrolysis compared to other esters.[15][16][17] This enhanced stability is attributed to the unique electronic properties of the cyclopropyl group, which provides hyperconjugative stabilization.[16][17]

A study comparing various benzyl esters revealed that benzyl cyclopropanecarboxylate is substantially more stable than its open-chain isopropyl analogue and its cyclobutane and cyclopentane counterparts under both acidic (0.1 N HCl) and basic (pH 10 buffer) conditions.[15] For instance, the half-life of benzyl cyclopropanecarboxylate in 0.1 N HCl at 40°C was found to be 180.2 hours, significantly longer than the 32.1 hours for the isopropyl analogue and 14.1 hours for the cyclobutane analogue.[15]

This stabilizing effect of the cyclopropyl group has also been observed in more complex molecules, such as prodrugs of β-adrenergic receptor blockers and analogues of valacyclovir.[15][16][17] In one study, a cyclopropane analogue of valacyclovir demonstrated a half-life of over 300 hours at 40°C and pH 6, whereas valacyclovir's half-life was only 69.7 hours under the same conditions.[16][17]

Comparative Stability Data

The following table summarizes the hydrolytic stability of various esters, illustrating the superior stability of cyclopropanecarboxylate esters.

Ester CompoundConditionHalf-life (t½) in hoursReference
Benzyl cyclopropanecarboxylate0.1 N HCl, 40°C180.2[15]
Benzyl isobutyrate (isopropyl analogue)0.1 N HCl, 40°C32.1[15]
Benzyl cyclobutanecarboxylate0.1 N HCl, 40°C14.1[15]
Benzyl cyclopentanecarboxylate0.1 N HCl, 40°CMore stable than cyclobutane analogue[15]
Benzyl cyclopropanecarboxylatepH 10 buffer, 40°C78.7[15]
Benzyl isobutyrate (isopropyl analogue)pH 10 buffer, 40°C40.0[15]
Benzyl cyclobutanecarboxylatepH 10 buffer, 40°C16.0[15]
Valacyclovir analogue (cyclopropane)pH 6, 40°C>300[16][17]
ValacyclovirpH 6, 40°C69.7[16][17]

This data clearly indicates that the presence of the cyclopropyl group significantly enhances the hydrolytic stability of the ester bond.

Experimental Protocols for Stability Assessment

To rigorously assess and compare the stability of ester compounds, a well-defined experimental approach is necessary. The following protocols are based on established scientific principles and regulatory guidelines.[8][18]

The objective of forced degradation studies is to accelerate the degradation of a drug substance to identify potential degradation products and pathways.[3][11][12]

1. Sample Preparation:

  • Prepare solutions of 4-Piperidinyl cyclopropanecarboxylate hydrochloride and comparator esters (e.g., acetate, propionate, benzoate esters of 4-hydroxypiperidine) at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).

2. Stress Conditions:

  • Acid Hydrolysis: Treat the sample solution with 0.1 N to 1 N hydrochloric acid and heat at 40-80°C.[11]

  • Base Hydrolysis: Treat the sample solution with 0.1 N to 1 N sodium hydroxide and heat at 40-80°C.[11]

  • Oxidation: Treat the sample solution with 3-30% hydrogen peroxide at room temperature.[11]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60-80°C).

  • Photostability: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

3. Analysis:

  • At specified time points, withdraw aliquots of the stressed samples.

  • Neutralize the acid and base hydrolyzed samples.

  • Analyze all samples using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Diagram of the Forced Degradation Workflow

Forced_Degradation_Workflow cluster_setup Experimental Setup cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Sample Prepare 1 mg/mL solutions of 4-Piperidinyl cyclopropanecarboxylate HCl and comparator esters Acid Acid Hydrolysis (0.1-1N HCl, 40-80°C) Sample->Acid Base Base Hydrolysis (0.1-1N NaOH, 40-80°C) Sample->Base Oxidation Oxidation (3-30% H2O2, RT) Sample->Oxidation Thermal Thermal Degradation (Solid, 60-80°C) Sample->Thermal Photo Photostability (ICH Q1B) Sample->Photo Sampling Withdraw aliquots at time points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize acid/base samples Sampling->Neutralize If applicable HPLC Analyze by stability-indicating HPLC Sampling->HPLC Neutralize->HPLC Deg_Products Identify Degradation Products HPLC->Deg_Products Deg_Pathways Elucidate Degradation Pathways HPLC->Deg_Pathways Method_Validation Validate Stability-Indicating Method HPLC->Method_Validation

Caption: Workflow for conducting forced degradation studies.

Long-term stability studies are designed to evaluate the stability of a drug substance under recommended storage conditions over its proposed shelf life.[8][18]

1. Storage Conditions:

  • Store samples of 4-Piperidinyl cyclopropanecarboxylate hydrochloride and comparator esters in controlled environment chambers at the following ICH-recommended conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[18]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[18]

2. Testing Frequency:

  • For long-term studies with a proposed re-test period of at least 12 months, the testing frequency should typically be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[8]

  • For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended for a 6-month study.[8]

3. Analysis:

  • At each time point, analyze the samples for appearance, assay, and degradation products using a validated stability-indicating HPLC method.

Diagram of the Hydrolytic Degradation Pathway

Hydrolysis_Pathway Ester 4-Piperidinyl cyclopropanecarboxylate + H₂O TransitionState Tetrahedral Intermediate Ester:ester->TransitionState H⁺ or OH⁻ catalysis Products Cyclopropanecarboxylic Acid +4-Hydroxypiperidine TransitionState->Products:acid TransitionState->Products:alcohol

Caption: General pathway for ester hydrolysis.

Conclusion

References

  • Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. American Chemical Society. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Broughton Laboratories. Available at: [Link]

  • Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Pubs.acs.org. Available at: [Link]

  • [ChemPlayer Reupload]Piperine hydrolysis to piperinic acid and piperidine. YouTube. Available at: [Link]

  • Q1A(R2) Guideline. ICH. Available at: [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]

  • Factors That Affect the Stability of Compounded Medications. The PCCA Blog. Available at: [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available at: [Link]

  • Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability | Request PDF. ResearchGate. Available at: [Link]

  • The Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

  • Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Element. Available at: [Link]

  • DRUG STABILITY. IJSDR. Available at: [Link]

  • Ester Hydrolysis. Save My Exams. Available at: [Link]

  • hydrolysis of esters. Chemguide. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. PharmaTutor. Available at: [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. Available at: [Link]

  • 21.6: Chemistry of Esters. Chemistry LibreTexts. Available at: [Link]

  • Macrocycle. Wikipedia. Available at: [Link]

  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]

  • RETROSYNTHESIS OF ESTERS 1- Breaking down an ester, Synthesis of the carboxylic acid. YouTube. Available at: [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available at: [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Available at: [Link]

  • Piperidine from the hydrolysis of piperine. Sciencemadness.org. Available at: [Link]

  • Factors Affecting Stability. Gyan Sanchay. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]

  • Q1 Stability Testing of Drug Substances and Drug Products. FDA. Available at: [Link]

  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? ResearchGate. Available at: [Link]

  • 4 Factors Influencing the Stability of Medicinal Products. QbD Group. Available at: [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]

  • Ester vs. Hydrolytically Stable Ester. Cosmetics & Toiletries. Available at: [Link]

Sources

Comparative

Validating a Stability-Indicating HPLC Method for 4-Piperidinyl Cyclopropanecarboxylate Hydrochloride

A Comparative Technical Guide for Analytical Development Executive Summary & Strategic Scope The Challenge: 4-Piperidinyl cyclopropanecarboxylate hydrochloride presents a dual analytical challenge: it lacks a strong UV c...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Analytical Development

Executive Summary & Strategic Scope

The Challenge: 4-Piperidinyl cyclopropanecarboxylate hydrochloride presents a dual analytical challenge: it lacks a strong UV chromophore (relying on weak end-absorption of the carbonyl/cyclopropyl groups) and possesses a basic secondary amine functionality (pKa ~11) prone to severe peak tailing on standard silica supports.

The Objective: This guide details the validation of a robust Ion-Suppression Reversed-Phase HPLC (RP-HPLC) method using low-wavelength UV detection. We objectively compare this approach against common alternatives—Pre-column Derivatization and Ion-Pairing Chromatography —to demonstrate why the selected protocol offers the superior balance of precision, throughput, and robustness required for drug development.

Method Development: Comparative Analysis of Alternatives

Before validation, the method architecture must be justified.[1][2] We evaluated three distinct approaches to handling the lack of chromophore and amine basicity.

Comparison Table: Selecting the Detection & Separation Mode
FeatureMethod A: Direct UV (Selected) Method B: Pre-Column Derivatization Method C: Ion-Pairing (IP-HPLC)
Detection Principle UV @ 210 nm (End absorption)UV @ 254 nm (FMOC/Dansyl tag)UV @ 210 nm (with alkyl sulfonate)
Sensitivity (LOD) Moderate (0.5 µg/mL)High (0.05 µg/mL)Moderate (0.5 µg/mL)
Precision (%RSD) High (< 1.0%)Low (> 2.0% due to reaction variability)Moderate (1.5% due to temp sensitivity)
Throughput High (No sample prep)Low (Incubation time required)Low (Long column equilibration)
Robustness Excellent (Simple mobile phase)Poor (Reagent stability issues)Poor (Retention time drifts)
The Validated Protocol (Standard Operating Procedure)

This protocol is designed as a self-validating system.[1] The System Suitability Test (SST) acts as the internal control before any data is accepted.[1]

3.1 Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent Base-Deactivated Silica), 150 mm x 4.6 mm, 3.5 µm.[1]

    • Rationale: Double end-capping protects silanols from interacting with the piperidine nitrogen, reducing tailing without ion-pairing agents.[1]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0.

    • Rationale: Low pH ensures the piperidine amine is fully protonated (

      
      ), preventing secondary interactions with residual silanols.[1]
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Mode: Isocratic (70% A : 30% B).[1]

  • Flow Rate: 1.0 mL/min.[1][3][4]

  • Detection: UV at 210 nm.[1]

  • Column Temp: 30°C.

  • Injection Volume: 20 µL.

3.2 System Suitability Criteria (Pass/Fail)
  • Tailing Factor (

    
    ): 
    
    
    
    (Critical for basic amines).[1][2]
  • Theoretical Plates (

    
    ): 
    
    
    
    .[1][2]
  • Precision (n=6): %RSD of peak area

    
    .
    
Validation Methodology & Data Interpretation (ICH Q2 R2)
4.1 Specificity & Stress Testing (Forced Degradation)

To prove the method is "stability-indicating," the drug was subjected to stress. The method must resolve the parent peak from all degradants.[1]

Protocol:

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 4 hours.

  • Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours (Ester bond is labile).

  • Oxidation: 3%

    
    , Room Temp, 4 hours.
    

Results Summary:

  • Acid: Minimal degradation (< 2%).[1][2]

  • Base: Significant degradation (~15%).[1][2] Major degradant (Cyclopropanecarboxylic acid) elutes at RRT 0.45.[1]

  • Resolution (

    
    ):  > 2.5 between parent and all degradants.
    
4.2 Linearity & Range
  • Range: 50% to 150% of target concentration (0.5 mg/mL).

  • Acceptance:

    
    .[1][2][3]
    
Level (%)Concentration (µg/mL)Mean Area (mAU*s)
5025012450
7537518680
10050024950
12562531100
15075037450
Slope 49.9

4.3 Accuracy (Recovery)

Spike placebo matrix with API at 3 levels.

  • Criterion: Mean recovery 98.0% – 102.0%.

  • Result: Method achieved 99.4% – 100.8% recovery across the range.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the validation lifecycle, emphasizing the "Go/No-Go" decision points that ensure scientific integrity.

ValidationLifecycle Start Method Definition (Scope & Objectives) Dev Method Development (Screening Columns/pH) Start->Dev Opt Optimization (Resolution > 2.0) Dev->Opt PreVal Pre-Validation (Stress Testing) Opt->PreVal Decision Specificity Acceptable? PreVal->Decision Decision->Dev No (Interference) ValExec Full Validation Execution (ICH Q2 R2) Decision->ValExec Yes (Pure Peak) Params Linearity Accuracy Precision Robustness ValExec->Params Report Final Validation Report Params->Report

Figure 1: The Validation Lifecycle. Note the critical feedback loop at the Pre-Validation stage; failure to resolve degradants triggers immediate re-development.

Troubleshooting & Robustness (Expert Insights)
The "Drifting Baseline" Phenomenon

At 210 nm, the method is sensitive to mobile phase quality.[1]

  • Cause: Phosphate buffers can precipitate or support microbial growth, and low-quality acetonitrile absorbs UV at <200 nm.[1][2]

  • Solution: Use HPLC-grade phosphate salts and filter mobile phases daily through 0.22 µm filters.[1] Do not recycle mobile phase.[1]

Peak Tailing of the Amine

If


 exceeds 1.5:
  • Check pH: Ensure pH is

    
    . At pH 4-6, the silanols ionize (
    
    
    
    ), attracting the protonated amine (
    
    
    ).
  • Column Age: Void formation at the column head is common.[1][2] Reverse flush or replace.[1][2]

References
  • International Council for Harmonisation (ICH). (2023).[1][5] Validation of Analytical Procedures: Q2(R2). European Medicines Agency.[1][2][6] [Link]

  • Alomrani, A., et al. (2020).[1][2][7] A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Haghedooren, E., et al. (2007).[1] HPLC determination of piperidine in pharmaceutical substances using charged aerosol detection. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • PubChem. (2025).[1][2][8][9] 4-Piperidone hydrochloride Compound Summary. National Library of Medicine.[1] [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Piperidinyl cyclopropanecarboxylate hydrochloride

Topic: Technical Safety & Operational Guide: 4-Piperidinyl Cyclopropanecarboxylate Hydrochloride CAS: 1219968-03-2[1][2][3] Executive Summary & Chemical Context Objective: This guide defines the operational safety archit...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Safety & Operational Guide: 4-Piperidinyl Cyclopropanecarboxylate Hydrochloride CAS: 1219968-03-2[1][2][3]

Executive Summary & Chemical Context

Objective: This guide defines the operational safety architecture for handling 4-Piperidinyl cyclopropanecarboxylate hydrochloride (CAS: 1219968-03-2). It is designed for researchers requiring immediate, actionable protocols for synthesis, purification, and disposal.

Chemical Nature & Risk Logic: This compound is a secondary amine salt. While the cyclopropyl moiety adds steric strain and potential reactivity, the primary safety concern stems from the hydrochloride salt form . Upon contact with moisture (mucous membranes, sweat, lung tissue), the salt dissociates, releasing protons (


) and chloride ions. This generates a localized acidic environment, leading to the irritation (H315, H319) and respiratory distress (H335) associated with the compound. Furthermore, as a piperidine derivative, it carries a baseline pharmacological activity risk (H302), necessitating containment strategies that prevent ingestion or systemic absorption.

Hazard Profile & Risk Assessment

The following assessment synthesizes GHS classifications with mechanistic toxicology to justify the control measures.

Hazard CodeClassificationMechanistic RiskOperational Implication
H302 Harmful if swallowedSystemic absorption via GI tract; potential pharmacological interference.Zero-tolerance for surface contamination. No food/drink in 10m radius.
H315 Causes skin irritationAcidic hydrolysis on skin surface; lipid stripping by organic moiety.Double-gloving required. Immediate wash-down protocols.
H319 Causes serious eye irritationRapid pH drop on corneal surface; micro-abrasion from solid particulates.Chemical splash goggles (ANSI Z87.1) are mandatory; safety glasses are insufficient.
H335 May cause respiratory irritationInhalation of fine dust irritates bronchial lining; potential bronchospasm.Handling restricted to Fume Hood or Glove Box.

Personal Protective Equipment (PPE) Matrix

This matrix is not a suggestion; it is a requirement based on the "Hierarchy of Controls."

EquipmentSpecificationRationale (Causality)
Respiratory Fume Hood (Face velocity: 0.5 m/s)Primary barrier. The solid salt creates fine dust that standard HVAC cannot filter.
Hand Protection Double Nitrile Gloves (Outer: 4 mil, Inner: 2 mil)Outer Layer: Sacrificial barrier against dust.[4] Inner Layer: Protects skin during doffing. Why Nitrile? Superior resistance to amine salts compared to latex.
Eye Protection Chemical Splash Goggles (Indirect Vent)Prevents airborne dust entry. Standard glasses allow particles to bypass via side gaps.
Body Protection Lab Coat (Cotton/Poly blend) + Tyvek Sleeves Tyvek sleeves bridge the gap between glove and coat, preventing wrist exposure (a common failure point).

Operational Protocols

Protocol A: Weighing & Dispensing (The Critical Control Point)

Most exposure events occur during the transfer of solids due to static charge and air currents.

  • Preparation:

    • Place an analytical balance inside the fume hood or use a powder containment enclosure.

    • Anti-Static Measure: Use an ionizing bar or wipe the spatula with an anti-static cloth. Reason: HCl salts are prone to static buildup, causing "jumping" of particles.

  • Transfer:

    • Tare the receiving vessel (e.g., round-bottom flask) before adding the solid.

    • Use a long-neck funnel to direct the solid to the bottom of the flask, keeping the ground glass joint clean. Reason: Dust on the joint leads to poor seals and potential leaks during reaction heating.

  • Containment:

    • Immediately cap the stock bottle. Parafilm is not a primary seal; screw the cap tight.

    • Wipe the exterior of the stock bottle with a damp Kimwipe before returning it to storage. Dispose of the wipe as hazardous solid waste.

Protocol B: Solubilization & Reaction Setup
  • Solvent Addition:

    • Add solvent (e.g., DCM, Methanol) slowly down the side of the flask.

    • Caution: Exothermic solvation is possible. Ensure the vessel is vented (e.g., needle vent) if dissolving large quantities (>10g).

  • Inert Atmosphere:

    • This compound is stored under inert atmosphere.[2] Flush the reaction vessel with Nitrogen or Argon before and during addition to prevent hydrolysis of the ester or oxidation of the amine.

Protocol C: Waste Disposal
  • Solid Waste: Contaminated gloves, weighing boats, and paper towels go into "Solid Hazardous Waste" (labeled: Toxic/Irritant Organic Solid).

  • Liquid Waste: Aqueous layers from workups must be adjusted to pH 7 before disposal or labeled clearly as "Acidic Aqueous Waste" if unneutralized.

  • Container Rinse: Triple rinse empty stock bottles with methanol before discarding glass.

Emergency Response Logic

Scenario 1: Spillage (Solid)

  • Isolate: Mark the area. Do not create a draft (close hood sash if inside).

  • Neutralize: Cover spill with a wet paper towel (water/surfactant mix) to dampen dust.

  • Collect: Scoop up the damp slurry. Do not dry sweep.

  • Clean: Wipe area with 10% Sodium Bicarbonate solution (neutralizes residual HCl traces).

Scenario 2: Exposure (Skin/Eye) [5][6]

  • Eye: Flush for 15 minutes minimum.[7][8] Mechanism: You must flush long enough to restore physiological pH in the lacrimal fluid.

  • Skin: Wash with soap and water.[4][7][8] Avoid alcohol-based cleaners (they increase skin permeability).

Visualizations

Figure 1: Safe Handling Workflow

This diagram illustrates the linear progression of handling to minimize contamination loops.

SafeHandling Start Start: PPE Donning (Double Nitrile, Goggles) Check Environment Check (Fume Hood On?) Start->Check Check->Start Fail (Fix Hood) Weigh Weighing (Anti-static, Funnel Use) Check->Weigh Pass Dissolve Solubilization (Vent, Inert Gas) Weigh->Dissolve Solid Transferred Clean Decontamination (Wipe Bottle, Dispose Wipes) Dissolve->Clean Reaction Sealed End End: PPE Doffing (Wash Hands) Clean->End

Caption: Step-by-step workflow ensuring containment from storage to reaction. Note the critical decontamination step before doffing PPE.

Figure 2: Exposure Response Decision Tree

Immediate actions based on exposure type.

ExposureResponse Exposure Exposure Event Detected Type Identify Contact Type Exposure->Type Skin Skin Contact (Burning/Itching) Type->Skin Eye Eye Contact (Pain/Redness) Type->Eye Inhale Inhalation (Coughing) Type->Inhale ActionSkin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use Ethanol Skin->ActionSkin ActionEye 1. Force Eyelids Open 2. Flush at Eyewash (15 min) 3. Seek Medical Attention Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Sit Upright (Ease Breathing) 3. Monitor for Delayed Edema Inhale->ActionInhale

Caption: Decision logic for immediate first aid. Note the specific prohibition of ethanol for skin cleaning to prevent enhanced absorption.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56600984, N-(1-phenethylpiperidin-4-yl)cyclopropanecarboxamide,monohydrochloride (Analogous Structure Safety Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
4-Piperidinyl cyclopropanecarboxylate hydrochloride
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4-Piperidinyl cyclopropanecarboxylate hydrochloride
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